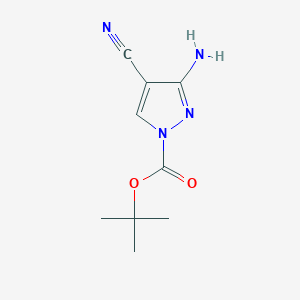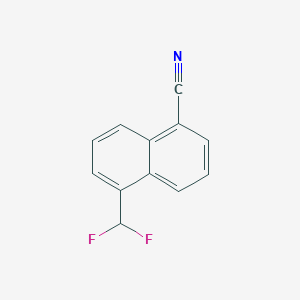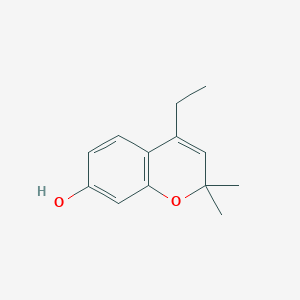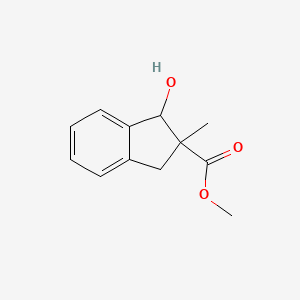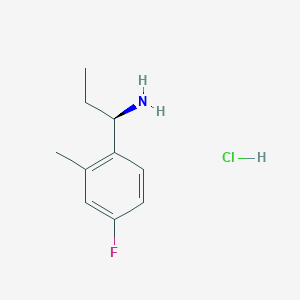
(E)-(4-(tert-Butyl)styryl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(4-(tert-Butyl)styryl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a styryl group with a tert-butyl substituent, which enhances its stability and reactivity in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(tert-Butyl)styryl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-tert-butylbenzaldehyde and a boronic acid derivative.
Reaction Conditions: The key step involves a Suzuki-Miyaura cross-coupling reaction, which is catalyzed by palladium. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(4-(tert-Butyl)styryl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The boronic acid group can participate in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a variety of substituted styryl derivatives.
Applications De Recherche Scientifique
(E)-(4-(tert-Butyl)styryl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Boronic acids are known for their potential in drug development, particularly as enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of (E)-(4-(tert-Butyl)styryl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in drug development, it may target specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Methylstyrylboronic acid: Similar structure but with a methyl group instead of a tert-butyl group.
Vinylboronic acid: Contains a vinyl group instead of a styryl group.
Uniqueness
(E)-(4-(tert-Butyl)styryl)boronic acid is unique due to the presence of the tert-butyl group, which enhances its stability and reactivity. This makes it particularly useful in reactions that require robust conditions and high yields.
Propriétés
Formule moléculaire |
C12H17BO2 |
|---|---|
Poids moléculaire |
204.08 g/mol |
Nom IUPAC |
[(E)-2-(4-tert-butylphenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C12H17BO2/c1-12(2,3)11-6-4-10(5-7-11)8-9-13(14)15/h4-9,14-15H,1-3H3/b9-8+ |
Clé InChI |
HWWQUZUYELOTOJ-CMDGGOBGSA-N |
SMILES isomérique |
B(/C=C/C1=CC=C(C=C1)C(C)(C)C)(O)O |
SMILES canonique |
B(C=CC1=CC=C(C=C1)C(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


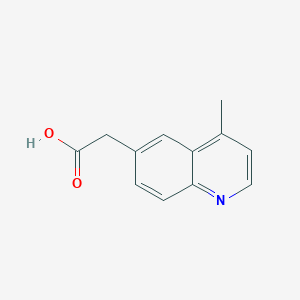
![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
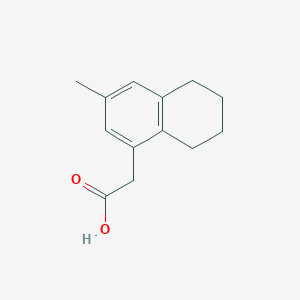
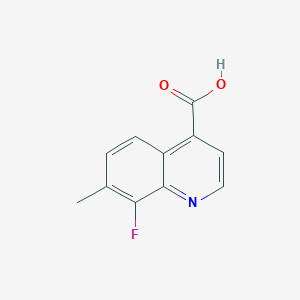
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)
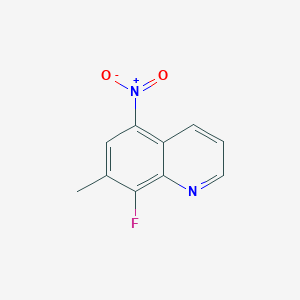
![Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate](/img/structure/B15069124.png)
